Benzyl (2-oxoethyl)carbamate Benzyl (2-oxoethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 67561-03-9
VCID: VC2041827
InChI: InChI=1S/C10H11NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13)
SMILES: C1=CC=C(C=C1)COC(=O)NCC=O
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

Benzyl (2-oxoethyl)carbamate

CAS No.: 67561-03-9

Cat. No.: VC2041827

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2-oxoethyl)carbamate - 67561-03-9

Specification

CAS No. 67561-03-9
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name benzyl N-(2-oxoethyl)carbamate
Standard InChI InChI=1S/C10H11NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13)
Standard InChI Key QSNONXQMKXTNQH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCC=O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC=O

Introduction

Chemical Identity and Structure

Benzyl (2-oxoethyl)carbamate, also known as benzyl N-(2-oxoethyl)carbamate, is an organic compound with significant importance in synthetic chemistry. It belongs to the carbamate class of compounds, featuring a characteristic carbamate functional group connected to both a benzyl moiety and an oxoethyl chain.

Basic Information

The compound is characterized by the following fundamental properties:

PropertyValue
CAS Number67561-03-9
Molecular FormulaC10H11NO3
Molecular Weight193.199 g/mol
IUPAC Namebenzyl N-(2-oxoethyl)carbamate
SynonymsBENZYL 2-OXOETHYLCARBAMATE; N-Z-aminoacetaldehyde; N-benzyloxycarbonyl aminoacetaldehyde; 2-(Cbz-amino)acetaldehyde

This compound features a benzyl group attached to a carbamate functionality, which is further connected to an oxoethyl group (2-oxoethyl). The presence of both the carbamate and aldehyde functionalities makes this molecule particularly versatile in organic synthesis applications .

Structural Characteristics

The chemical structure of Benzyl (2-oxoethyl)carbamate can be represented by the SMILES notation: O=C(OCC1=CC=CC=C1)NCC=O, highlighting its key structural elements . The compound consists of:

  • A benzyl group (C6H5CH2-)

  • A carbamate linkage (-O-C(=O)-N-)

  • An oxoethyl group (-CH2-CHO)

This structural arrangement contributes to the compound's reactivity patterns and applications in synthetic chemistry, particularly as an intermediate in the preparation of more complex molecules .

Physical and Chemical Properties

Benzyl (2-oxoethyl)carbamate exhibits distinct physical and chemical properties that influence its handling, storage, and applications in research and industrial settings.

Physical Properties

The compound presents as a clear, colorless oil under standard conditions, with the following measured and predicted physical characteristics:

PropertyValueMethod
Physical StateClear, colorless oilObserved
Density1.2±0.1 g/cm³Predicted
Boiling Point342.5±35.0 °C at 760 mmHgPredicted
Flash Point161.0±25.9 °CPredicted
Index of Refraction1.526Predicted
Vapor Pressure0.0±0.8 mmHg at 25°CPredicted

These properties indicate that Benzyl (2-oxoethyl)carbamate is a relatively high-boiling liquid with low volatility at room temperature .

Chemical Properties

The chemical reactivity of Benzyl (2-oxoethyl)carbamate is primarily determined by its functional groups:

  • The aldehyde group (-CHO) is highly reactive toward nucleophiles and can participate in various condensation reactions.

  • The carbamate group can be cleaved under specific conditions, making it useful as a protecting group in organic synthesis.

  • The compound can undergo oxidation and reduction reactions, particularly at the aldehyde functionality.

These chemical properties make Benzyl (2-oxoethyl)carbamate a versatile building block in the synthesis of more complex molecules, especially in pharmaceutical and fine chemical applications .

Synthesis Methods

Several synthetic routes to Benzyl (2-oxoethyl)carbamate have been documented in the literature, with varying degrees of efficiency and complexity.

Primary Synthetic Route

The most common and efficient synthesis of Benzyl (2-oxoethyl)carbamate involves a two-stage process starting from N-Benzylethanolamine and di-tert-butyl dicarbonate, followed by oxidation:

Stage 1: Protection of the amine with di-tert-butyl dicarbonate in dichloromethane at 20°C for 1 hour.
Stage 2: Oxidation with Dess-Martin periodane in dichloromethane at 20°C for 0.5 hours.

This procedure yields the target compound as a clear, colorless oil with an 86% yield .

Detailed Synthetic Procedure

The following detailed procedure provides specific quantities and conditions for the synthesis:

  • Preparation of a cooled solution of 2-(benzylamino)ethanol (5.00 g, 33.1 mmol) in DCM (132 mL).

  • Addition of Boc2O (7.68 mL, 33.1 mmol) to the cooled solution.

  • Warming the reaction mixture to room temperature and stirring for 1 hour.

  • Addition of Dess-Martin Periodinane (DMP) (14.0 g, 33.1 mmol) to the reaction mixture.

  • Continuing stirring at room temperature for an additional 30 minutes.

  • Quenching the reaction mixture with a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous sodium thiosulfate.

  • Concentration of the mixture and isolation of the product by silica gel chromatography.

This procedure yields 7.10 g (86%) of Benzyl (2-oxoethyl)carbamate as a clear, colorless oil .

Analytical Characterization

The synthesized compound can be characterized by 1H NMR spectroscopy:

1H NMR (500MHz, CDCl3) δ 9.64 - 9.35 (m, 1H), 7.52 - 7.13 (m, 5H), 4.66 - 4.43 (m, 2H), 4.05 - 3.70 (m, 2H), 1.51 (br d, J=13.2 Hz, 9H) .

Applications in Chemical Research

Benzyl (2-oxoethyl)carbamate has found numerous applications in chemical research, particularly in the synthesis of more complex molecules with potential biological activity.

Role as a Building Block in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various biologically active compounds, including:

  • Pharmaceutical precursors

  • Peptidomimetics

  • Natural product analogs

  • Heterocyclic compounds

Its versatility stems from the presence of multiple functional groups that can participate in various transformations, allowing for diverse structural modifications .

Protection-Deprotection Chemistry

The carbamate functionality in Benzyl (2-oxoethyl)carbamate serves as a protecting group for amines, particularly in peptide synthesis and related fields. The benzyloxycarbonyl (Cbz or Z) protecting group is widely used in organic synthesis for its:

  • Stability under basic conditions

  • Selective cleavage under hydrogenolysis conditions

  • Compatibility with various reaction conditions

This makes Benzyl (2-oxoethyl)carbamate particularly valuable in multi-step synthesis where selective protection and deprotection of functional groups is necessary .

Hazard StatementDescriptionHazard Category
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

These hazard statements indicate that the compound poses moderate health risks upon exposure .

Precautionary Measures

To minimize risks associated with handling Benzyl (2-oxoethyl)carbamate, the following precautionary measures are recommended:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

These precautions reflect standard handling procedures for compounds with moderate toxicity and irritant properties .

Structural Analogs and Derivatives

Several structural analogs and derivatives of Benzyl (2-oxoethyl)carbamate have been reported in the literature, each with unique properties and potential applications.

Key Structural Analogs

Some important structural analogs include:

CompoundCAS NumberMolecular FormulaDistinctive Feature
Benzyl methyl(2-oxoethyl)carbamate107201-33-2C11H13NO3Additional methyl group on nitrogen
Benzyl allyl(2-oxoethyl)carbamate370880-75-4C13H15NO3Allyl group on nitrogen
tert-butyl benzyl(2-oxoethyl)carbamate136159-63-2C14H19NO3tert-butyl instead of benzyl group
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate178888-27-2C17H17NO4Additional 4-methoxyphenyl group

These analogs offer diverse reactivity patterns and potential applications in synthetic chemistry and pharmaceutical research .

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